molecular formula C10H13NO2 B1597929 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 1011-42-3

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No.: B1597929
CAS No.: 1011-42-3
M. Wt: 179.22 g/mol
InChI Key: QWWUCLLPHZUUDS-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a methoxy group at the 6th position and a hydroxyl group at the 7th position on the isoquinoline ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol can be synthesized through several methods. One common approach involves the reaction of formaldehyde with 3-methoxyphenethylamine . This reaction typically requires acidic conditions to facilitate the formation of the tetrahydroisoquinoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated tetrahydroisoquinoline derivatives.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with dopamine receptors, particularly the D3 receptor, where it exhibits high affinity and selectivity . The binding of this compound to the receptor involves hydrogen bonding and stabilization of extracellular loop 2, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity for dopamine D3 receptors sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (referred to as 6-MTHIQ) is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with dopamine receptors, mechanisms of action, and relevant research findings.

Structural Characteristics

6-MTHIQ belongs to the class of tetrahydroisoquinolines and is characterized by:

  • A methoxy group at the 6th position.
  • A hydroxyl group at the 7th position on the isoquinoline ring.

This specific substitution pattern contributes to its distinct chemical properties and biological activities, particularly its selectivity for dopamine receptors.

The mechanism of action of 6-MTHIQ primarily involves its interaction with dopamine receptors, particularly the D3 receptor. It exhibits high affinity and selectivity for this receptor subtype, which is crucial in various neuropharmacological processes. The binding interactions are facilitated through:

  • Hydrogen bonding : Key interactions occur between the compound and specific amino acid residues in the receptor.
  • Antioxidant properties : The compound may also exert protective effects against oxidative stress by scavenging reactive oxygen species.

Affinity for Dopamine Receptors

Research has shown that 6-MTHIQ demonstrates notable selectivity for the D3 receptor compared to D1 and D2 receptors. The following table summarizes its binding affinities:

Receptor TypeBinding Affinity (Ki, nM)
D1R6479
D2R1593
D3R92

These results indicate a strong preference for the D3 receptor, making it a valuable candidate for further investigation in treating disorders associated with dopaminergic dysfunctions .

In Vitro Studies

In vitro studies have assessed the effects of 6-MTHIQ on cell viability and proliferation. For instance:

  • MCF7 Cell Line : An assay conducted on MCF7 cells revealed limited inhibitory effects on cell proliferation when treated with 6-MTHIQ at a concentration of 2.5 mg/mL over four days. This suggests that while the compound interacts with cellular pathways, its efficacy may require optimization or combination with other agents .

Case Studies

Several studies have explored the potential therapeutic applications of 6-MTHIQ:

  • Neuropharmacological Applications : Due to its selectivity for D3 receptors, 6-MTHIQ has been investigated as a potential treatment for conditions like schizophrenia and Parkinson's disease. Its ability to modulate dopaminergic activity could offer new avenues for therapy.
  • Molecular Docking Studies : Molecular docking studies have provided insights into how 6-MTHIQ binds within the orthosteric pocket of the D3 receptor. The compound's orientation allows it to form critical interactions that stabilize binding, enhancing its selectivity .

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWUCLLPHZUUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372881
Record name 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-42-3
Record name 1,2,3,4-Tetrahydro-6-methoxy-7-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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